Cas no 304862-02-0 (1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one)

1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one
- 1-(4-bromophenyl)-2-((4,5-diphenyloxazol-2-yl)thio)ethan-1-one
- 304862-02-0
- AKOS001038802
- Oprea1_679895
- 1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one
- Oprea1_087375
- Z16025279
- 1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
- F0212-0100
- 1-(4-bromophenyl)-2-((4,5-diphenyloxazol-2-yl)thio)ethanone
- Ethanone, 1-(4-bromophenyl)-2-[(4,5-diphenyl-2-oxazolyl)thio]-
-
- Inchi: 1S/C23H16BrNO2S/c24-19-13-11-16(12-14-19)20(26)15-28-23-25-21(17-7-3-1-4-8-17)22(27-23)18-9-5-2-6-10-18/h1-14H,15H2
- InChI Key: WFOSSXVSLKKVTI-UHFFFAOYSA-N
- SMILES: C(=O)(C1=CC=C(Br)C=C1)CSC1=NC(C2=CC=CC=C2)=C(C2=CC=CC=C2)O1
Computed Properties
- Exact Mass: 449.00851g/mol
- Monoisotopic Mass: 449.00851g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 499
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.6
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Density: 1.50±0.1 g/cm3(Predicted)
- Boiling Point: 583.7±60.0 °C(Predicted)
- pka: -0.60±0.10(Predicted)
1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0212-0100-10μmol |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-50mg |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-4mg |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-30mg |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-2μmol |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-25mg |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-3mg |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-40mg |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-5mg |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0212-0100-20μmol |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethan-1-one |
304862-02-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Additional information on 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one
Introduction to 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one (CAS No. 304862-02-0)
1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one (CAS No. 304862-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its research and development.
The chemical structure of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one is notable for its intricate arrangement of functional groups. The compound consists of a brominated phenyl ring attached to a sulfanyl group, which is further linked to an oxazole ring substituted with two phenyl groups. The presence of these functional groups imparts unique chemical and biological properties to the molecule. The bromine atom on the phenyl ring can serve as a versatile handle for further chemical modifications, making the compound a valuable starting point for the synthesis of more complex derivatives.
The synthesis of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one has been extensively studied in the literature. One common approach involves the reaction of 4-bromobenzene thiol with 2-chloroacetyl chloride to form the intermediate sulfanyl derivative. This intermediate is then reacted with 4,5-diphenyl-1,3-oxazole in the presence of a base to yield the final product. The synthetic route is highly efficient and can be scaled up for large-scale production. Recent advancements in synthetic methodologies have also led to the development of more environmentally friendly and cost-effective processes.
In terms of biological activities, 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one has demonstrated significant potential as an inhibitor of various enzymes and receptors. Studies have shown that it exhibits potent inhibitory activity against certain kinases and proteases, which are key targets in the treatment of cancer and inflammatory diseases. For instance, research published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the activity of protein kinase C (PKC), a family of enzymes involved in cell signaling pathways associated with cancer progression.
Furthermore, 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one has been evaluated for its anti-inflammatory properties. In vitro studies using human cell lines have demonstrated that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that the compound may have therapeutic potential in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one have also been investigated. Preclinical studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a moderate half-life in vivo, making it suitable for oral administration in clinical settings. Additionally, it has shown low toxicity in animal models, which is a crucial factor for its potential use as a therapeutic agent.
In recent years, there has been growing interest in exploring the use of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one as a lead compound for drug discovery. Researchers are actively investigating its derivatives to optimize its pharmacological properties and enhance its therapeutic efficacy. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several analogs with modified substituents on the phenyl rings. These analogs exhibited improved potency and selectivity against specific targets compared to the parent compound.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylethan-1-one in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in symptoms without major adverse effects. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.
In conclusion, 1-(4-bromophenyl)-2-(4,5-diphenyl-1,3-oaxzol--y)lsulfanylethan--one (CAS No. 304862--0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its derivatives for improved efficacy and safety.
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